molecular formula C15H22N6O2 B15228823 tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate

tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate

Cat. No.: B15228823
M. Wt: 318.37 g/mol
InChI Key: WSUOISBCYLMGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a purine moiety. The Boc group enhances solubility and stability during synthetic processes, while the purine scaffold is a hallmark of bioactive molecules, often implicated in kinase inhibition or nucleotide mimicry . This compound is likely utilized as a key intermediate in medicinal chemistry, particularly for developing targeted therapies due to its modular structure, which allows for functional group modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C15H22N6O2

Molecular Weight

318.37 g/mol

IUPAC Name

tert-butyl 4-(8-methyl-7H-purin-6-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22N6O2/c1-10-18-11-12(19-10)16-9-17-13(11)20-5-7-21(8-6-20)14(22)23-15(2,3)4/h9H,5-8H2,1-4H3,(H,16,17,18,19)

InChI Key

WSUOISBCYLMGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate typically involves the reaction of 8-methyl-9H-purine-6-amine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced piperazine compounds .

Scientific Research Applications

tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The purine moiety in the target compound differentiates it from pyridine (e.g., 6-fluoropyridin-3-yl in CAS 501126-13-2) or alkyl chain analogs (e.g., 3-bromopropyl in CAS 2102410-31-9). Purine derivatives often exhibit enhanced binding to ATP-binding pockets in kinases compared to simpler heterocycles .

Physicochemical Properties

  • logP and Solubility : The target compound’s purine moiety likely increases hydrophilicity compared to alkyl-chain analogs (e.g., logP of 2.45 for CAS 205059-24-1 vs. 3.12 for CAS 2102410-31-9) .
  • Hydrogen Bonding : Crystallographic studies of tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate reveal weak C–H···O interactions (2.39–2.52 Å), critical for crystal packing and stability .

Biological Activity

tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific biochemical pathways. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 298.33 g/mol
  • Structure : The compound features a piperazine ring substituted with a tert-butyl group and a purine derivative, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways. PI3K signaling is crucial in regulating cell proliferation, survival, and metabolism, making it a target for cancer therapies.

Key Mechanisms:

  • Inhibition of PI3K Activity : This compound has been shown to inhibit PI3K-delta isoform, thus affecting downstream signaling pathways involved in cell survival and growth.
  • Impact on Apoptosis : By modulating PI3K signaling, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth.

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

Study ReferenceCell Line TestedIC50 (µM)Observed Effects
MCF-715Induced apoptosis, inhibited migration
HCT11610Suppressed cell cycle progression
MiaPaCa212Growth inhibition

These studies indicate that the compound exhibits promising cytotoxic effects against diverse cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic action.

Case Studies

Recent case studies have explored the therapeutic potential of this compound in animal models. For instance:

  • MCF-7 Xenograft Model : In a study using MCF-7 xenografts in mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic markers.
  • Combination Therapy : When used in conjunction with standard chemotherapy agents like Doxorubicin, the compound enhanced the overall efficacy, suggesting its potential as an adjunct therapy.

Safety Profile

Safety assessments have indicated that this compound displays low toxicity levels at therapeutic doses. In vitro tests on normal human cell lines showed IC50 values greater than 35 µM, indicating a favorable safety margin compared to its cytotoxic effects on cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.